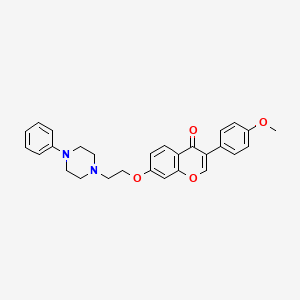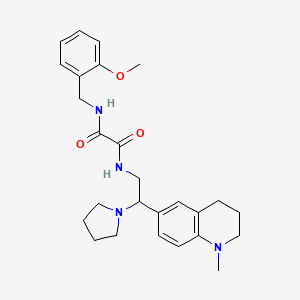![molecular formula C16H13N3O4S B2644728 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one CAS No. 2097890-44-1](/img/structure/B2644728.png)
2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For 1,3,4-thiadiazole derivatives, they can be synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and 1,3,4-thiadiazole derivatives are diverse and depend on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the specific substituents on the pyrrolidine and 1,3,4-thiadiazole rings .Applications De Recherche Scientifique
- Researchers have explored its potential as a kinase inhibitor, especially against CK1γ and CK1ε . Further modifications could enhance its activity.
- The thiadiazole component suggests potential antifungal activity. In vitro and in silico studies can evaluate its efficacy .
- The synthesized derivatives of this compound were assessed for antioxidant properties using the DPPH assay. Ascorbic acid served as a reference drug .
- Interestingly, this compound can undergo formal cycloreversion under mechanical forces. Understanding its behavior in biological systems is an ongoing area of study .
- Investigating how chiral moieties influence kinase inhibition and other biological activities is essential. Structural modifications can guide drug design .
Medicinal Chemistry and Drug Discovery
Antifungal Properties
Antioxidant Potential
Green Chemistry Applications
Cycloreversion under Mechanical Forces
Chiral Modifications and Structure-Activity Relationships
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-12-7-14(23-13-4-2-1-3-11(12)13)16(21)19-6-5-10(9-19)22-15-8-17-24-18-15/h1-4,7-8,10H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNADETKJHVKIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)

![(Octahydro-cyclopenta[1,4]oxazin-6-yl)-methanol](/img/structure/B2644650.png)
![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)



![2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2644661.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2644663.png)

![N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2644668.png)